molecular formula C9H14ClN3O B11885880 2-Piperazin-1-yl-pyridin-3-ol hydrochloride CAS No. 1185318-39-1

2-Piperazin-1-yl-pyridin-3-ol hydrochloride

Cat. No.: B11885880
CAS No.: 1185318-39-1
M. Wt: 215.68 g/mol
InChI Key: LOBIURKSGYLTLT-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C9H14ClN3O. It is a derivative of piperazine and pyridine, which are both significant in medicinal chemistry due to their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-pyridin-3-ol hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step procedures that include cyclization, protection, and deprotection steps. The use of activated carbon and toluene extraction are common in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-pyridin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-Piperazin-1-yl-pyridin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its activity on neurotransmitter receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-pyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on dopamine and serotonin receptors, making it a potential candidate for the development of antipsychotic drugs. The compound’s structure allows it to bind to these receptors and modulate their activity, which can influence neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazin-1-yl-pyridin-3-ol hydrochloride is unique due to its specific structure, which combines the properties of both piperazine and pyridine. This combination allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

1185318-39-1

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

2-piperazin-1-ylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c13-8-2-1-3-11-9(8)12-6-4-10-5-7-12;/h1-3,10,13H,4-7H2;1H

InChI Key

LOBIURKSGYLTLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)O.Cl

Origin of Product

United States

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